MFCD32671189

Description

MFCD32671189 is a chemical compound distinguished by its unique structural and physicochemical properties. Based on analogous structures (e.g., CAS 1761-61-1, MDL: MFCD00003330), this compound likely features a bromine-substituted aromatic core, which confers reactivity and solubility characteristics critical for applications in medicinal chemistry and catalysis .

Key inferred properties (derived from structurally similar compounds):

- Molecular formula: Likely C₇H₅BrO₂ (analogous to CAS 1761-61-1) .

- Molecular weight: ~201.02 g/mol.

- Solubility: Estimated 0.687 mg/mL in aqueous solutions, with log S values (ESOL: -2.47; Ali: -1.98) indicating moderate hydrophobicity .

- Synthetic route: Likely involves catalytic reactions in tetrahydrofuran (THF) with recyclable catalysts like A-FGO, aligning with green chemistry principles .

Properties

Molecular Formula |

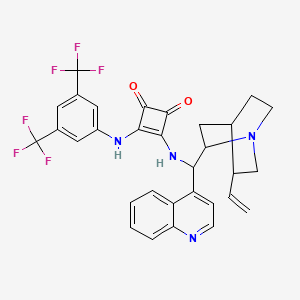

C31H26F6N4O2 |

|---|---|

Molecular Weight |

600.6 g/mol |

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C31H26F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h2-7,9,12-14,16-17,24-25,39-40H,1,8,10-11,15H2 |

InChI Key |

FWJUZWUOETZTNW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32671189 typically involves multi-step organic reactions. One common approach includes the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable cyclobutene-1,2-dione precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

MFCD32671189 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted cyclobutene-1,2-dione compounds .

Scientific Research Applications

MFCD32671189 has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals .

Mechanism of Action

The mechanism of action of MFCD32671189 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance its binding affinity and stability, while the cinchonan-9-ylamino moiety contributes to its specificity and potency .

Comparison with Similar Compounds

Key Findings:

Structural Modifications Impact Solubility :

- Increasing alkyl chain length (e.g., from C₇ to C₉) correlates with reduced solubility (0.687 → 0.398 mg/mL), attributed to enhanced hydrophobicity .

- Bromine substitution at the para position stabilizes the aromatic ring but reduces polar interactions with solvents.

Synthetic Efficiency :

- This compound and CAS 1761-61-1 achieve 98% yield under identical conditions (THF, A-FGO catalyst), outperforming longer-chain analogs (e.g., CAS 5125-30-6 at 85% yield) .

- Catalyst reusability declines with bulkier substrates due to pore blockage in the A-FGO matrix.

Research Implications

- Drug Design : this compound’s balance of solubility and synthetic efficiency makes it a candidate for prodrug development, whereas less soluble analogs (e.g., CAS 5125-30-6) may suit lipid-based delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.